(Carboxymethyl)trimethylammonium nitrate
Description
Contextualization within Quaternary Ammonium (B1175870) Compound Chemistry
(Carboxymethyl)trimethylammonium nitrate (B79036) belongs to the broad class of quaternary ammonium compounds (QACs). QACs are defined by a central nitrogen atom covalently bonded to four organic groups, resulting in a positively charged cation. This cationic nature is a defining feature of their chemical behavior. The association with an anion, in this case, nitrate, results in a salt.
The field of QACs has a rich history, with their biocidal properties first being highlighted in 1916. Developments in synthesis led to different "generations" of QACs, each with modified properties. While this classification is primarily based on disinfectant efficacy, it illustrates the chemical versatility of this compound class.
Historical Trajectories and Milestones in (Carboxymethyl)trimethylammonium Nitrate Research
Specific historical milestones for This compound are not prominently documented in scientific literature. However, the history of its core component, betaine (B1666868) (trimethylglycine), is well-established. Betaine was first discovered and isolated from sugar beets (Beta vulgaris) in the 19th century, from which its name is derived. nih.govsemanticscholar.org Initially, the term "betaine" referred specifically to trimethylglycine, but it has since evolved to describe a class of neutral compounds with a cationic functional group and a non-adjacent anionic functional group. nih.gov
Research into betaine itself has been extensive, particularly in the fields of biochemistry and human and animal nutrition, where it is recognized as a methyl donor and an osmolyte. semanticscholar.org The synthesis of This compound is a more recent development, with a patent describing a cost-effective method involving the reaction of betaine with nitric acid. This suggests that the primary research interest in this specific salt may be linked to modifying the properties of betaine for particular applications.
Fundamental Structural Elements and Their Significance in Chemical Systems
The structure of This compound consists of two key components: the (carboxymethyl)trimethylammonium cation and the nitrate anion.
The (Carboxymethyl)trimethylammonium Cation (Betaine Cation): This cation is derived from the amino acid glycine (B1666218). It possesses a quaternary ammonium group, where the nitrogen atom is bonded to three methyl groups and a carboxymethyl group. The quaternary ammonium group confers a permanent positive charge, making the molecule highly polar. The carboxymethyl group (-CH₂COOH) introduces a carboxylic acid functionality, which can participate in hydrogen bonding and other chemical interactions. The presence of both a cationic head and a carboxyl group makes the parent molecule, betaine, a zwitterion at neutral pH. nih.gov
The Nitrate Anion (NO₃⁻): The nitrate anion is a polyatomic ion with a trigonal planar geometry. It is a well-known counter-ion in many chemical systems and is recognized for its role in various chemical and biological processes. In the context of this compound, it serves to balance the positive charge of the quaternary ammonium cation.
The combination of these structural elements results in a water-soluble, crystalline solid. The properties of the compound are a direct consequence of the interplay between the charged quaternary ammonium group, the polar carboxymethyl group, and the nitrate anion.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₅ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 128 °C | |
| Appearance | White crystalline powder | |
| CAS Number | 93778-42-8 |
Note: Some data, such as the melting point and appearance, are reported by chemical suppliers and may not be from peer-reviewed academic literature.
Spectroscopic Data of Betaine (Core Cation Structure)
¹H NMR Spectral Data of Betaine in D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.14 | Singlet | -N(CH₃)₃ |
| ~3.77 | Singlet | -CH₂- |
Source: Adapted from publicly available spectral databases.
¹³C NMR Spectral Data of Betaine in D₂O
| Chemical Shift (ppm) | Assignment |
| ~53.7 | -N(CH₃)₃ |
| ~66.6 | -CH₂- |
| ~169.6 | -COO⁻ |
Source: Adapted from publicly available spectral databases.
Key Infrared (IR) Absorption Bands for Betaine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600-1650 | Strong | C=O stretch (carboxylate) |
| ~1470-1490 | Medium | CH₂ and CH₃ bending |
| ~900-950 | Medium | C-N stretch |
Note: The exact positions and intensities of IR bands can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull). It has been noted that the KBr disk method for betaine can be influenced by humidity and interactions with the KBr matrix.
Properties
IUPAC Name |
carboxymethyl(trimethyl)azanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.NO3/c1-6(2,3)4-5(7)8;2-1(3)4/h4H2,1-3H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWNYSRCYOCRGE-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239634 | |
| Record name | (Carboxymethyl)trimethylammonium nitrate | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93778-42-8 | |
| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93778-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Betaine nitrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Carboxymethyl)trimethylammonium nitrate | |
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| Record name | (carboxymethyl)trimethylammonium nitrate | |
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| Record name | BETAINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations of Carboxymethyl Trimethylammonium Nitrate
Direct Synthesis Routes for (Carboxymethyl)trimethylammonium Nitrate (B79036)
The direct synthesis of (Carboxymethyl)trimethylammonium nitrate can be approached through pathways involving the formation of the betaine (B1666868) structure followed by salt formation with nitric acid.
The core structure of this compound is the betaine cation, which is N,N,N-trimethylglycine. A common synthetic route to betaine involves the reaction of trimethylamine (B31210) with a carboxylic acid precursor, typically chloroacetic acid or its salt.
One established method involves the reaction of an aqueous solution of the sodium salt of chloroacetic acid with trimethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of trimethylamine attacks the carbon atom bearing the chlorine atom in chloroacetate (B1199739), displacing the chloride ion and forming the betaine structure. The reaction can be summarized as follows:
(CH₃)₃N + ClCH₂COO⁻Na⁺ → (CH₃)₃N⁺CH₂COO⁻ + NaCl
Another approach involves the direct reaction of trimethylamine with chloroacetic acid. In this case, the trimethylamine acts as both a nucleophile and a base, neutralizing the carboxylic acid.
A patented method describes the preparation of betaine by first neutralizing chloroacetic acid with sodium hydroxide (B78521) to form sodium chloroacetate. Subsequently, liquid trimethylamine is introduced into the reaction mixture to produce betaine. google.com The reaction temperature is typically controlled between 20 and 60 °C. google.com
Once betaine is synthesized, this compound is formed through a straightforward acid-base reaction with nitric acid. A patented process describes the synthesis of betaine nitrate by combining betaine with nitric acid in water and allowing the product to crystallize. google.com
The purification of this compound is crucial for obtaining a high-purity product. Recrystallization is a primary technique used for this purpose. libretexts.orgmt.com This method relies on the principle that the solubility of most solids increases with temperature. libretexts.org An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. libretexts.orgmt.com The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures.
A general procedure for the purification of nitrates, such as aluminum nitrate and strontium nitrate, by recrystallization involves dissolving the crude salt in a minimal amount of hot water, filtering to remove any insoluble impurities, and then allowing the solution to cool to induce crystallization. youtube.com This process can be repeated to enhance purity. youtube.com For betaine nitrate, a similar process involving dissolution in water, followed by filtration, concentration, and crystallization, is employed. choline-betaine.com The final product is then dried to remove any residual solvent. choline-betaine.com
Functionalization and Derivatization Strategies for this compound
The presence of the carboxymethyl group in this compound offers a site for various chemical modifications, allowing for the synthesis of a range of derivatives. Furthermore, understanding the quaternization and graft copolymerization reactions in analogous polymeric systems like carboxymethyl chitosan (B1678972) and carboxymethyl cellulose (B213188) provides insights into potential derivatization strategies.
The carboxylic acid functionality of the carboxymethyl group can be transformed into other functional groups, such as esters and amides.
Esterification: A common modification is the esterification of the carboxylic acid. A patented method describes the synthesis of betaine esters from betaine hydrochloride. google.com The process involves reacting betaine hydrochloride with an excess of an aliphatic alcohol at elevated temperatures (around 120 °C) in the presence of an acid catalyst, such as sulfuric acid. google.com The excess alcohol helps to drive the reaction towards the formation of the ester. After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized. The product is then purified by washing with hot water. google.com
Amide Formation: The carboxylic acid can also be converted to an amide. The synthesis of betaine amides can be achieved by reacting an activated form of the carboxylic acid (such as an acid chloride or an active ester) with an amine. Alternatively, direct condensation of the carboxylic acid with an amine can be carried out using a coupling agent. For instance, the synthesis of cocamidopropyl betaine involves the reaction of cocamidopropyl dimethylamine (B145610) with sodium chloroacetate, where the amine attacks the chloroacetate to form the betaine structure. scribd.com A similar principle can be applied to form amides from this compound by first converting the carboxylic acid to a more reactive species.
Quaternization, the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt, is a key reaction in the synthesis of the trimethylammonium group of the subject compound. Studying this reaction in related polymers like carboxymethyl chitosan and carboxymethyl cellulose provides valuable information.
In the case of carboxymethyl chitosan, which possesses primary amino groups, quaternization can be achieved to introduce trimethylammonium moieties. The synthesis of N,N,N-trimethyl chitosan (TMC) can be carried out by treating chitosan with formic acid and formaldehyde, followed by methylation with methyl iodide. researchgate.net This quaternized derivative can then be carboxymethylated using monochloroacetic acid to yield N,N,N-trimethyl-O-carboxymethyl chitosan (TMCMC). researchgate.net
Another method for the quaternization of cellulose involves the use of glycidyltrimethylammonium chloride (GTMAC). mdpi.comnih.gov Porous cellulose beads can be quaternized by reacting them with GTMAC in the presence of a base. mdpi.com The degree of quaternization can be controlled by varying the concentration of GTMAC. mdpi.com A similar approach has been applied to carboxymethylcellulose (CMC), where it is reacted with GTMAC in an alkaline aqueous solution to produce quaternized CMC. utb.cz
The following table summarizes the quaternization of carboxymethyl cellulose using GTMAC:
| Starting Material | Quaternizing Agent | Reaction Conditions | Product | Reference |
| Carboxymethylcellulose Sodium Salt | Glycidyltrimethylammonium chloride (GTMAC) | NaOH, Water, 60 °C, 24 h | Quaternized Carboxymethylcellulose | utb.cz |
Graft copolymerization is a technique used to modify the properties of a polymer by grafting monomer chains onto the main polymer backbone. Carboxymethyl cellulose (CMC) is a widely studied backbone for such modifications.
The graft copolymerization of vinyl monomers onto CMC is typically initiated by creating free radicals on the CMC backbone. These radicals can then initiate the polymerization of the vinyl monomer. A common initiator system is a redox couple, such as potassium persulfate and sodium metabisulfite. bohrium.com
For example, a superabsorbent polymer has been synthesized by grafting acrylic acid and acrylamide (B121943) onto CMC. bohrium.com The reaction variables, including initiator and crosslinker content, temperature, and monomer ratios, were optimized to achieve high water absorbency. bohrium.com
Another example is the graft copolymerization of methyl methacrylate (B99206) (MMA) onto CMC using potassium persulfate as an initiator. researchgate.net The reaction is influenced by factors such as temperature and pH. researchgate.net The successful grafting of polymethyl methacrylate (PMMA) onto CMC has been confirmed by various analytical techniques. researchgate.net
The table below provides examples of graft copolymerization of carboxymethyl cellulose with different vinyl monomers.
| Backbone Polymer | Monomer | Initiator | Resulting Copolymer | Reference |
| Carboxymethyl Cellulose (CMC) | Acrylic Acid (AA) and Acrylamide (AM) | Potassium persulfate/Sodium metabisulfite | CMC-g-poly(AA-co-AM) | bohrium.com |
| Carboxymethyl Cellulose (CMC) | Methyl Methacrylate (MMA) | Potassium persulfate (KPS) | CMC-g-PMMA | researchgate.net |
| Carboxymethyl Cellulose (CMC) | Acrylic Acid (AA) | - | CMC-g-poly(AA) | techscience.com |
These examples demonstrate the versatility of graft copolymerization in modifying cellulosic materials, suggesting that analogues of this compound incorporated into polymeric structures could be similarly modified to tailor their properties for specific applications.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound, also known as betaine nitrate, is a focal point of contemporary chemical research, aiming to reduce the environmental impact of its production. Traditional synthetic routes often rely on harsh reagents and generate significant waste. In contrast, modern methodologies prioritize the use of renewable feedstocks, atom economy, and the reduction of hazardous byproducts.
A promising green synthetic approach commences with glycine (B1666218), a naturally occurring and readily available amino acid, as a renewable starting material. This aligns with the green chemistry principle of using renewable rather than depleting raw materials. The synthesis can be conceptualized as a two-step process: the methylation of glycine to form the betaine cation, followed by its nitration.
In the first step, the quaternization of glycine to yield (Carboxymethyl)trimethylammonium hydroxide (betaine) can be achieved in an aqueous medium, which is an environmentally benign solvent. This method avoids the use of volatile organic compounds (VOCs) that are common in conventional organic synthesis. The use of water as a solvent is a cornerstone of green chemistry, minimizing pollution and health hazards associated with VOCs.
The subsequent nitration of the betaine intermediate to form this compound represents a critical step where green chemistry principles can be effectively implemented. Conventional nitration often employs a hazardous mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and produces significant acidic waste. Greener alternatives focus on less hazardous nitrating agents and more efficient reaction conditions.
One such method involves the use of metal nitrates, like calcium nitrate, in the presence of a weak acid such as acetic acid. gordon.edu This approach mitigates the risks associated with strong, corrosive acids. Furthermore, the application of microwave irradiation in this step can significantly reduce reaction times and energy consumption, another key principle of green chemistry. gordon.edu Microwave-assisted synthesis often leads to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods.
Below is a data table summarizing hypothetical reaction conditions for a green synthesis of this compound, based on analogous green chemical transformations reported in the literature.
| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Green Chemistry Principle(s) Addressed |
| 1. Quaternization | Glycine, Methylating Agent | - | Water | 60°C, 12h | ~95 | Use of renewable feedstock, benign solvent |
| 2. Nitration (Method A) | (Carboxymethyl)trimethylammonium hydroxide | Calcium Nitrate, Acetic Acid | Water | Microwave Irradiation (100W, 10 min) | ~92 | Safer reagents, energy efficiency |
| 2. Nitration (Method B) | (Carboxymethyl)trimethylammonium hydroxide | tert-Butyl Nitrite (TBN), Oxygen | Acetonitrile | 50°C, 4h | ~90 | Safer reagents, mild conditions |
Advanced Spectroscopic and Structural Characterization of Carboxymethyl Trimethylammonium Nitrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within the molecule.
Proton (¹H) NMR spectroscopy of (Carboxymethyl)trimethylammonium nitrate (B79036) reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The trimethylammonium group, with its nine equivalent protons on the three methyl groups, is expected to produce a sharp singlet in the spectrum. The chemical shift of these protons is influenced by the positively charged nitrogen atom, typically appearing in the range of 3.0-3.5 ppm. The methylene (B1212753) protons of the carboxymethyl group are adjacent to both the quaternary nitrogen and the carboxyl group, which deshields them and shifts their resonance downfield, generally expected around 4.0-4.5 ppm. The integration of these signals would confirm the ratio of protons in the molecule.
Table 1: Representative ¹H NMR Chemical Shifts for (Carboxymethyl)trimethylammonium Cation Note: The following data are estimated based on typical chemical shifts for similar functional groups, as specific experimental data for (Carboxymethyl)trimethylammonium nitrate was not available in the cited literature.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
| -N⁺(CH₃ )₃ | ~ 3.2 | Singlet |
| -CH₂ -COOH | ~ 4.1 | Singlet |
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated. The carbons of the three equivalent methyl groups of the trimethylammonium moiety are expected to resonate at a single chemical shift, typically in the 50-60 ppm region. The methylene carbon of the carboxymethyl group would appear further downfield due to the influence of the adjacent nitrogen and carboxyl groups. The carbonyl carbon of the carboxyl group is the most deshielded and is expected to have a chemical shift in the range of 170-180 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for (Carboxymethyl)trimethylammonium Cation Note: The following data are estimated based on typical chemical shifts for similar functional groups, as specific experimental data for this compound was not available in the cited literature.
| Carbon Atom | Chemical Shift (δ, ppm) |
| -N⁺(C H₃)₃ | ~ 54 |
| -C H₂-COOH | ~ 67 |
| -CH₂-C OOH | ~ 175 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The strong, broad absorption band typically observed in the 3400-2500 cm⁻¹ range can be attributed to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak, usually around 1730-1700 cm⁻¹. The C-N stretching vibrations of the trimethylammonium group are expected in the 900-1000 cm⁻¹ region. The nitrate anion (NO₃⁻) exhibits a very strong, characteristic asymmetric stretching vibration (ν₃) in the 1390-1350 cm⁻¹ range and a weaker symmetric stretching vibration (ν₁) around 1050 cm⁻¹. govinfo.govgovinfo.gov
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 3400-2500 (broad) |
| Carboxylic Acid (-C=O) | C=O Stretch | 1730-1700 |
| Trimethylammonium (-N⁺(CH₃)₃) | C-N Stretch | 900-1000 |
| Nitrate (NO₃⁻) | Asymmetric Stretch (ν₃) | 1390-1350 |
| Nitrate (NO₃⁻) | Symmetric Stretch (ν₁) | ~1050 |
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and aqueous solutions. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitrate ion (ν₁) appears as a very strong, sharp peak around 1050 cm⁻¹. This peak is often used for the quantitative analysis of nitrate. The trimethylammonium group also shows characteristic Raman bands, including C-N symmetric stretching around 750-760 cm⁻¹ and asymmetric stretching near 970 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2800-3100 cm⁻¹ region.
Table 4: Prominent Raman Shifts for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Nitrate (NO₃⁻) | Symmetric Stretch (ν₁) | ~1050 (strong, sharp) |
| Trimethylammonium (-N⁺(CH₃)₃) | C-N Symmetric Stretch | ~755 |
| Trimethylammonium (-N⁺(CH₃)₃) | C-N Asymmetric Stretch | ~970 |
| Methyl/Methylene (-CH₃/-CH₂) | C-H Stretch | 2800-3100 |
X-ray Diffraction (XRD) for Crystalline and Amorphous State Analysis
X-ray diffraction is a primary technique for investigating the solid-state structure of materials, distinguishing between crystalline and amorphous forms. carleton.eduucmerced.edu A crystalline solid, such as this compound is expected to be, will produce a distinct diffraction pattern with sharp peaks at specific angles (2θ), corresponding to the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. umass.edu The positions and intensities of these peaks are unique to the compound's crystal structure. In contrast, an amorphous solid would show a broad, diffuse halo with no sharp peaks.
Table 5: Hypothetical X-ray Diffraction Peaks for Crystalline this compound Note: The following data are representative of a crystalline organic salt and are not experimental data for this compound. This table is for illustrative purposes only, as specific XRD data was not found in the cited literature.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 100 |
| 25.2 | 3.53 | 80 |
| 28.9 | 3.09 | 65 |
| 31.4 | 2.85 | 50 |
| 35.6 | 2.52 | 30 |
The presence of sharp peaks in an experimental XRD pattern would confirm the crystalline nature of the material. The unique set of d-spacings derived from the 2θ values serves as a "fingerprint" for the compound, allowing for its identification when compared to a database of known patterns. carleton.eduucmerced.edu
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its purity and crystal structure. The technique works by irradiating a powdered sample with monochromatic X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline solid. For a given crystalline substance, the diffraction pattern is characterized by a series of peaks at specific diffraction angles (2θ), with corresponding intensities.
In the analysis of this compound, PXRD would be employed to confirm the formation of the intended crystalline salt and to ensure the absence of unreacted starting materials or undesired polymorphic forms. The diffraction pattern for a pure sample would exhibit sharp, well-defined peaks, indicative of a highly crystalline structure. For instance, studies on similar compounds like ammonium (B1175870) nitrate show distinct diffraction peaks corresponding to its specific crystalline phase at room temperature. researchgate.net The positions and relative intensities of these peaks are used to identify the material's crystal structure.
Table 1: Representative Data from a PXRD Analysis This table is illustrative, showing typical data obtained from a PXRD experiment.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 17.88 | 4.957 | 85 |
| 22.48 | 3.952 | 90 |
| 29.02 | 3.074 | 100 |
| 32.98 | 2.714 | 60 |
Single Crystal X-ray Crystallography Studies of this compound
Single Crystal X-ray Crystallography is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. wikipedia.orgcarleton.edu This technique allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. carleton.edu To perform this analysis, a high-quality single crystal, typically larger than 0.1 mm in all dimensions and free of significant imperfections, is required. wikipedia.org
The crystal is mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the crystal, from which the positions of individual atoms can be determined. wikipedia.org For this compound, this analysis would definitively confirm the ionic nature of the compound, detailing the precise geometry of the (carboxymethyl)trimethylammonium cation and the nitrate anion. It would also reveal the unit cell dimensions and the packing of the ions within the crystal lattice, including any intermolecular interactions such as hydrogen bonding. mdpi.com
Table 2: Key Crystallographic Parameters Determined by Single Crystal XRD This table lists the types of data that would be generated from a successful single crystal X-ray diffraction study.
| Parameter | Description |
|---|---|
| Chemical Formula | C₅H₁₂N₂O₅ |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |
| Space Group | The specific symmetry group describing the arrangement of ions within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |
| Volume (V) | The volume of the unit cell, calculated from its dimensions. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, N-O, C-C, C=O). |
Morphological and Surface Topography Characterization
The external morphology and surface characteristics of a crystalline material significantly influence its physical properties, such as solubility and flowability. Electron microscopy and surface area analysis are key techniques for this characterization.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. researchgate.net
For this compound powder, SEM analysis would reveal critical morphological details such as particle size distribution, crystal habit (shape), and the degree of agglomeration. Images could show whether the crystals are, for example, prismatic, tabular, or irregular. The surface texture, whether smooth or rough, can also be assessed. researchgate.net For instance, SEM studies of fertilizer-grade ammonium nitrate have shown variations in external and internal crystal structures depending on the manufacturing process. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Structural Imaging
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the transmitted electrons, providing information on morphology, crystal structure, and composition. researchgate.net
While SEM visualizes the surface, TEM can reveal internal features of this compound crystals, such as dislocations, stacking faults, or other crystalline defects. If the material were prepared as nanoparticles or contained nanoscale domains, TEM would be the primary technique for visualizing these features.
Surface Area and Pore Distribution Analysis (e.g., Brunauer-Emmett-Teller (BET) Method)
The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of a solid material. anton-paar.com It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the material at cryogenic temperatures. anton-paar.comiitk.ac.in By measuring the amount of gas adsorbed at various relative pressures, a gas adsorption isotherm is generated. The BET theory is applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is determined. particletechlabs.com
The specific surface area, expressed in m²/g, is a critical parameter that affects a material's dissolution rate, reactivity, and moisture retention. anton-paar.com For this compound, a low specific surface area would be expected for a non-porous, crystalline solid. The analysis can also provide information on pore volume and pore size distribution if the material is porous. researchgate.net
Table 3: Representative BET Surface Area Analysis Data This table presents example data obtained from a multi-point BET analysis for a generic powdered solid. oclc.org
| Relative Pressure (P/P₀) | Volume Adsorbed (cm³/g STP) |
|---|---|
| 0.05 | 40.5 |
| 0.10 | 45.2 |
| 0.15 | 49.8 |
| 0.20 | 54.1 |
| 0.25 | 58.3 |
| 0.30 | 62.7 |
| Calculated BET Surface Area: | 167.9 m²/g oclc.org |
Thermal Behavior Analysis
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful tools for characterizing the thermal stability and decomposition profile of compounds like this compound. abo.fi
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It provides information about decomposition temperatures, moisture content, and the composition of intermediate compounds. cellulosechemtechnol.ro DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. abo.fi This reveals whether a process is exothermic (releasing heat, e.g., decomposition) or endothermic (absorbing heat, e.g., melting).
For this compound, a combined TGA/DTA analysis would likely show an initial endothermic peak corresponding to melting, followed by one or more exothermic decomposition stages. The decomposition of related compounds like ammonium nitrate is known to be a multi-step process that can be catalyzed or inhibited by other substances. icm.edu.plsemanticscholar.org The TGA curve would quantify the mass loss at each decomposition step, while the DTA curve would indicate the energetic nature of these transitions. Studies on similar compounds show significant weight loss associated with exothermic behavior, attributed to the decomposition and evaporation of the nitrate components. researchgate.net
Table 4: Summary of Potential Thermal Events for this compound This table is a plausible representation based on the thermal behavior of related nitrate salts. icm.edu.plsemanticscholar.orgresearchgate.net
| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Process Type |
|---|---|---|---|---|---|
| Melting | DTA | ~160 | ~167 | 0 | Endothermic |
| First Decomposition | TGA/DTA | ~210 | ~225 | ~35 | Exothermic |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. slideshare.neteltra.com This method is essential for determining the thermal stability and decomposition profile of this compound.
The thermal behavior of this compound is influenced by its constituent ions: the (carboxymethyl)trimethylammonium cation (betaine) and the nitrate anion. Betaine (B1666868) is known to be relatively stable at high temperatures. biolyphar.com Studies on the pyrolysis of betaine indicate that significant thermal degradation begins at temperatures around 245–250°C. researchgate.net The decomposition of ammonium nitrate (AN), a related compound, is more complex and can proceed through both dissociation and chemical reaction pathways, which are influenced by factors like pressure and heating rate. jes.or.jpammoniaenergy.org TGA experiments on AN reveal that mass loss typically begins at temperatures above 200°C, with the decomposition process being sensitive to the presence of catalysts. researchgate.netresearchgate.net
For this compound, a TGA thermogram would be expected to show initial stability, followed by a multi-stage decomposition. The initial weight loss would likely correspond to the decomposition of the nitrate component, followed by the degradation of the betaine cation at higher temperatures. A typical TGA experiment would record the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the final residual mass. researchgate.net
Table 1: Expected TGA Data for this compound and Related Compounds
| Compound | Decomposition Onset Temperature (°C) | Key Decomposition Products | Reference |
|---|---|---|---|
| Betaine | ~245-250 | Trimethylamine (B31210), CO₂, Glycine (B1666218) Esters | researchgate.net |
| Ammonium Nitrate | ~210-260 | N₂O, H₂O, HNO₃, NH₃ | jes.or.jpresearchgate.net |
| This compound (Expected) | >200 | N-oxides, CO₂, H₂O, Trimethylamine | N/A |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govwilliams.edu It is used to detect thermal events such as phase transitions, melting, crystallization, and decomposition. mdpi.com
The DSC thermogram of this compound would likely exhibit features from both the betaine and nitrate components. Ammonium nitrate is well-known for its multiple polymorphic phase transitions at relatively low temperatures, which are accompanied by changes in volume and crystal structure. williams.eduresearchgate.net These solid-solid phase transitions are endothermic and typically observed in the DSC curve of AN at approximately 30°C (IV ↔ III), 80°C (III ↔ II), and 125°C (II ↔ I). researchgate.net Following these transitions, AN melts and subsequently decomposes, which appears as a strong endothermic peak followed by exothermic decomposition signals on the DSC curve. researchgate.netresearchgate.net
The presence of the betaine cation can influence these transitions. The DSC analysis would reveal the melting point (Tₘ) of the compound and the enthalpy of fusion (ΔHₘ). Furthermore, any exothermic peaks would indicate decomposition reactions, providing data on the energy released during these processes. The glass transition temperature (T₉) might also be observable if the material can form an amorphous solid upon cooling. mdpi.com
Table 2: Phase Transition Temperatures of Ammonium Nitrate Observed by DSC
| Phase Transition | Approximate Temperature (°C) | Thermal Event Type | Reference |
|---|---|---|---|
| IV ↔ III | ~30-55 | Endothermic | researchgate.netresearchgate.net |
| III ↔ II | ~80-90 | Endothermic | researchgate.net |
| II ↔ I | ~125 | Endothermic | researchgate.net |
| Melting | ~169 | Endothermic | researchgate.net |
| Decomposition | >200 | Exothermic | researchgate.net |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique similar to DSC, where the temperature difference between a sample and an inert reference is measured as they are subjected to a controlled temperature program. wikipedia.orgfilab.fr DTA curves provide information on endothermic and exothermic events such as phase transitions, melting, and decomposition. trb.org
For this compound, a DTA curve would mirror the findings from DSC. It would show a series of endothermic peaks corresponding to the solid-state phase transitions inherited from the nitrate component, followed by an endothermic peak for melting and one or more exothermic peaks indicating decomposition. jes.or.jpresearchgate.net Coupled TGA-DTA analysis is particularly powerful, as it allows for the simultaneous observation of mass loss (TGA) and thermal events (DTA), helping to distinguish between phase transitions (no mass loss) and decomposition reactions (mass loss). ammoniaenergy.orgabo.fi The shape and temperature of the DTA peaks are influenced by factors such as heating rate and sample atmosphere. abo.fi
Electrochemical Characterization Methods
Electrochemical methods are crucial for evaluating the potential of this compound as a component in electrochemical devices, such as an electrolyte in batteries or capacitors.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conduction Mechanisms
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the ionic conductivity and charge transfer mechanisms in materials. By applying a small AC voltage over a range of frequencies, the impedance of the material can be measured.
For this compound, which is an ionic salt, EIS can provide critical data on its electrical properties. Studies on related betaine-based deep eutectic solvents have shown that ionic conductivity is highly dependent on temperature. researchgate.net As temperature increases, viscosity typically decreases, leading to higher ion mobility and thus greater electrical conductivity. researchgate.net An EIS study on this compound would likely reveal similar behavior. The data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to determine parameters such as bulk resistance, which is inversely proportional to ionic conductivity. From the temperature dependence of conductivity, the activation energy for ionic conduction can be calculated using an Arrhenius-type equation, providing insight into the energy barriers for ion transport. researchgate.net
Cyclic Voltammetry (CV) and Electrochemical Window Determination
Cyclic Voltammetry (CV) is an electroanalytical technique where the potential of an electrode is swept linearly back and forth while the resulting current is measured. wikipedia.org It is widely used to study redox processes and to determine the electrochemical stability window of an electrolyte. wikipedia.org
The electrochemical window is the potential range over which the electrolyte remains stable without being oxidized or reduced. For this compound, the anodic limit would be determined by the oxidation of the nitrate anion (NO₃⁻) or the betaine cation, while the cathodic limit would be set by the reduction of the betaine cation or the nitrate anion. Studies on the electrochemical reduction of nitrate ions show that this process can occur at specific negative potentials. researchgate.net A typical CV scan for this compound would show a wide potential range with very low current, followed by a sharp increase in current at the potentials where the cation or anion begins to decompose. This range defines its electrochemical window, a key parameter for its use as an electrolyte. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy in Related Nitrate Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. mdpi.comwikipedia.org While this compound is not intrinsically paramagnetic, EPR can be used to study paramagnetic species formed upon exposure to energy sources like gamma radiation or in certain chemical reactions.
EPR studies on γ-irradiated solid nitrate compounds, including potassium nitrate and tetrabutylammonium (B224687) nitrate, have demonstrated the formation of stable radical species. researchgate.net The primary paramagnetic centers observed are the nitrate radical (NO₃•) and the nitrate radical dianion (NO₃²⁻•). researchgate.netresearchgate.net These species give characteristic EPR spectra from which structural and electronic information can be derived. researchgate.net Therefore, if this compound were subjected to irradiation, EPR spectroscopy would be the ideal tool to identify and characterize the resulting radical products, providing insight into its radiation stability and decomposition pathways. pnnl.gov The technique is also used to study nitrate reductase enzymes, where it probes the environment of molybdenum complexed with nitrate or nitrite. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound, also known as betaine nitrate, in solution reveals electronic transitions primarily associated with its constituent ions: the (carboxymethyl)trimethylammonium cation and the nitrate anion. The spectrum is largely a composite of the individual absorptions of these ions, as significant charge-transfer interactions between the saturated cation and the nitrate anion are not anticipated.
The (carboxymethyl)trimethylammonium cation, a type of betaine, possesses a weak chromophoric character. ijpca.org Its structure lacks extensive conjugation or chromophores that would lead to absorption in the visible region. The primary electronic transition is associated with the carboxyl group. Generally, betaines are detectable at low UV wavelengths, typically in the 190–220 nm range. ijpca.org
The nitrate anion (NO₃⁻) exhibits a well-characterized UV absorption profile. Research has shown that nitrate concentration in solutions can be determined by measuring its absorption at 220 nm. mdpi.com This absorption corresponds to an n → π* electronic transition within the nitrate ion. A correction is often applied at 275 nm to account for the interference of other organic matter that might be present in a sample. mdpi.com
Consequently, the UV-Vis spectrum of a dilute aqueous solution of this compound is expected to be dominated by the absorbance of the nitrate ion. A prominent absorption peak is predicted around 220 nm. The contribution from the (carboxymethyl)trimethylammonium cation is expected to be in a similar region, potentially overlapping with the nitrate peak.
Detailed research findings on the specific molar absorptivity and precise λmax for this compound are not extensively documented in the reviewed literature. However, the expected absorption characteristics can be summarized based on the known properties of its components.
Table 1: Expected Ultraviolet Absorption Maxima for this compound in Aqueous Solution
| Ion | Expected λmax (nm) | Associated Electronic Transition | Reference |
| Nitrate (NO₃⁻) | ~220 | n → π | mdpi.com |
| (Carboxymethyl)trimethylammonium | 190–220 | n → π (carboxyl group) | ijpca.org |
Theoretical and Computational Investigations of Carboxymethyl Trimethylammonium Nitrate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density.
Molecular Geometry: DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in (carboxymethyl)trimethylammonium nitrate (B79036). By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles for both the (carboxymethyl)trimethylammonium cation and the nitrate anion would be established. These parameters are crucial for understanding the molecule's shape and steric properties.
Electronic Properties: DFT also allows for the calculation of various electronic properties. For (carboxymethyl)trimethylammonium nitrate, this would include the total electronic energy, dipole moment, and the distribution of atomic charges. These properties provide insight into the molecule's polarity and the nature of the ionic bond between the cation and anion.
A hypothetical table of optimized geometric parameters from a DFT calculation is presented below.
| Parameter | Cation: (Carboxymethyl)trimethylammonium | Anion: Nitrate |
| Bond Lengths (Å) | C-H (methyl) | N-O |
| C-N (trimethyl) | ||
| C-C (carboxymethyl) | ||
| C=O | ||
| C-O | ||
| O-H | ||
| **Bond Angles (°) ** | H-C-H | O-N-O |
| C-N-C | ||
| N-C-C | ||
| C-C=O |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com
For this compound, the HOMO would likely be located on the nitrate anion, which is electron-rich. The LUMO would be associated with the (carboxymethyl)trimethylammonium cation, the electron-deficient part of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.
The following table illustrates the kind of data that FMO analysis would provide.
| Molecular Orbital | Energy (eV) | Location | Implication |
| HOMO | [Hypothetical Value] | Nitrate Anion | Site of nucleophilic attack |
| LUMO | [Hypothetical Value] | (Carboxymethyl)trimethylammonium Cation | Site of electrophilic attack |
| HOMO-LUMO Gap | [Calculated Difference] | - | Indicator of chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface.
For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The negative potential would be concentrated around the oxygen atoms of the nitrate anion and the carboxyl group of the cation, indicating these are areas prone to electrophilic attack. nih.gov Conversely, the positive potential would be located around the trimethylammonium group, highlighting it as a site for nucleophilic attack. nih.gov This analysis is crucial for predicting how the molecule will interact with other charged or polar species. mdpi.com
From the energies of the frontier orbitals, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors are derived from Conceptual Density Functional Theory. nih.gov
Key reactivity indices include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a species.
These descriptors would be calculated using the energies of the HOMO and LUMO obtained from DFT calculations.
| Descriptor | Formula | Significance for this compound |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Indicates the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Quantifies the molecule's resistance to deformation of its electron cloud. |
| Chemical Softness (S) | 1 / (2η) | Measures the molecule's polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | Provides a quantitative measure of its electrophilic nature. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. umd.edu These simulations provide a detailed view of the dynamic behavior of systems, such as a molecule in solution.
MD simulations would be particularly valuable for investigating how this compound behaves in a solvent, such as water. The simulations would track the trajectories of the ions and the surrounding solvent molecules.
Solvation Dynamics: These simulations can reveal the structure of the solvation shells around the cation and anion. For instance, they would show how water molecules orient themselves around the charged groups of the (carboxymethyl)trimethylammonium cation and the nitrate anion, and how many water molecules are in the first and second solvation shells.
Intermolecular Interactions: The primary intermolecular interactions in a solution of this compound would be the electrostatic interactions between the ions and the polar solvent molecules. nih.gov MD simulations can quantify these interactions, including hydrogen bonding between the carboxyl group of the cation and water, and between the nitrate anion and water. umd.edunih.gov The results of these simulations are crucial for understanding the compound's solubility and its behavior in a biological environment. researchgate.net
Estimation of Thermodynamic Parameters (e.g., Entropies of Formation)
The thermodynamic stability and reactivity of a compound are fundamentally described by its thermodynamic parameters, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy of formation (ΔSf°). Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting these properties for a wide range of molecules. mdpi.com
Computational approaches, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), allow for the optimization of the molecular geometry to its ground state. mdpi.com Following this, vibrational frequency calculations can be performed, which are essential for determining the zero-point vibrational energy (ZPVE), thermal energy corrections, and ultimately, the entropy of the molecule. The standard entropy of formation can then be calculated by referencing the entropies of the constituent elements in their standard states.
For this compound, the calculations would involve optimizing the geometry of both the (carboxymethyl)trimethylammonium cation and the nitrate anion. The total entropy of the ionic pair in the gaseous state can be estimated as the sum of the entropies of the individual ions, although in the solid state, lattice vibrations would contribute significantly. Based on DFT calculations for structurally similar amino acids like serine and threonine, a predictive table of thermodynamic parameters for this compound can be formulated. mdpi.com The values will be influenced by the molecule's vibrational modes, rotational freedom, and electronic structure.
Table 1: Predicted Thermodynamic Parameters for this compound at 298.15 K This table presents hypothetical data based on computational studies of analogous compounds.
| Parameter | Predicted Value | Unit |
| Standard Enthalpy of Formation (ΔHf°) | -550 to -650 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -300 to -400 | kJ/mol |
| Standard Entropy (S°) | 350 to 450 | J/(mol·K) |
Mechanistic Insights through Computational Modeling
Computational modeling provides a molecular-level view of chemical processes, offering insights that are often difficult to obtain through experimental means alone.
The thermal decomposition of nitrate-containing compounds is of significant interest. For this compound, decomposition pathways can be investigated using high-level computational methods like the Complete Basis Set (CBS-QB3) or density functional theory (DFT) functionals such as M06-2X, which are known to accurately model reaction kinetics.
Theoretical studies on the decomposition of ammonium (B1175870) nitrate have identified several reaction channels, including the initial dissociation into ammonia (B1221849) and nitric acid, followed by more complex radical reactions. nih.gov For this compound, analogous pathways can be proposed:
Proton Transfer: An initial intramolecular proton transfer from the carboxylic acid group to the nitrate anion, forming nitric acid and the betaine (B1666868) zwitterion.
Dissociation: Dissociation into (carboxymethyl)trimethylamine and nitric acid.
Decomposition of the Nitrate Group: Following initial steps, the decomposition would likely be driven by the chemistry of the nitrate group, leading to the formation of species like NO₂, H₂O, and N₂.
For each proposed elementary step, computational methods can be used to locate the transition state structure and calculate the corresponding activation energy barrier. This allows for the construction of a detailed energetic profile of the reaction, identifying the rate-determining step and the most favorable decomposition pathway. psu.edu
Table 2: Hypothetical Energetic Profile for a Proposed Decomposition Pathway of this compound This table presents hypothetical data for illustrative purposes.
| Reaction Step | Reactants | Products | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |
| 1 | (CH₃)₃N⁺CH₂COOH · NO₃⁻ | (CH₃)₃N⁺CH₂COO⁻ + HNO₃ | 80 - 120 | 40 - 60 |
| 2 | HNO₃ | HO + NO₂ | 150 - 200 | 130 - 160 |
| 3 | (CH₃)₃N⁺CH₂COO⁻ | (CH₃)₃N + CO₂ | 100 - 140 | -20 to -40 |
The interaction of this compound with surfaces is critical for applications in areas like surface modification and environmental science. Molecular dynamics (MD) simulations and DFT calculations are invaluable for studying these adsorption processes. mdpi.comresearchgate.net
DFT calculations can provide precise binding energies for the adsorption of the molecule onto a model surface. researchgate.net The binding energy is calculated as the difference between the energy of the combined system (adsorbate and surface) and the sum of the energies of the isolated adsorbate and surface. These calculations can quantify the strength of the interaction and help distinguish between physisorption (driven by van der Waals forces and electrostatic interactions) and chemisorption (involving the formation of chemical bonds).
Table 3: Predicted Binding Energies of (Carboxymethyl)trimethylammonium Cation on Model Mineral Surfaces This table contains hypothetical data based on published values for similar quaternary ammonium compounds.
| Mineral Surface | Computational Method | Predicted Binding Energy (kJ/mol) | Type of Interaction |
| Quartz (SiO₂) | DFT | -80 to -120 | Electrostatic, Hydrogen Bonding |
| Montmorillonite | MD/DFT | -150 to -250 | Cation Exchange, Electrostatic |
| Calcite (CaCO₃) | DFT | -60 to -100 | Electrostatic |
Computational Prediction of Spectroscopic Signatures for this compound
Computational vibrational spectroscopy is a powerful technique for predicting and interpreting the infrared (IR) and Raman spectra of molecules. arxiv.org By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of the principal absorption bands in the spectrum. nih.govresearchgate.net
For this compound, the predicted spectrum would exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups:
Carboxylate Group (COO⁻): A strong asymmetric stretching vibration typically appears in the 1550-1650 cm⁻¹ region, and a symmetric stretch is found around 1400 cm⁻¹. nih.gov
Quaternary Ammonium Group (N⁺(CH₃)₃): C-N stretching and CH₃ rocking and bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).
Nitrate Anion (NO₃⁻): A very strong, broad absorption band due to the asymmetric N-O stretch is expected in the 1300-1400 cm⁻¹ range.
By comparing the computed spectrum with experimental data (if it were available), a detailed assignment of the vibrational modes can be achieved. This comparison can also be used to validate the accuracy of the computational model. researchgate.net Furthermore, advanced techniques like ab initio molecular dynamics can simulate the effects of solvation on the vibrational spectrum, providing a more realistic prediction for the compound in solution. nih.gov
Table 4: Predicted Key Vibrational Frequencies for this compound This table is based on characteristic group frequencies and computational studies of betaine and nitrate salts.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| -COOH | O-H Stretch | 3000 - 3300 | Broad, Medium |
| -COOH | C=O Stretch | 1700 - 1730 | Strong |
| -COO⁻ | Asymmetric Stretch | 1550 - 1650 | Strong |
| -COO⁻ | Symmetric Stretch | 1380 - 1420 | Medium |
| N⁺(CH₃)₃ | C-N Stretch | 900 - 1000 | Medium |
| NO₃⁻ | Asymmetric Stretch | 1320 - 1390 | Very Strong, Broad |
Applications in Advanced Materials and Chemical Systems
Catalysis and Phase Transfer Phenomena
The quaternary ammonium (B1175870) structure within (Carboxymethyl)trimethylammonium nitrate (B79036) makes it a candidate for applications in catalysis, particularly in multiphase reactions where the transfer of species between immiscible phases is crucial.
(Carboxymethyl)trimethylammonium, or betaine (B1666868), has been investigated as a natural and environmentally benign phase-transfer catalyst (PTC). researchgate.net Phase-transfer catalysis is a methodology that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic) by using a catalyst to transport one reactant across the phase boundary. wikipedia.orgoperachem.com The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, forms an ion pair with the reactant anion, which is then soluble in the organic phase where the reaction can proceed. google.comfluorochem.co.uk
The effectiveness of betaine as a PTC has been demonstrated in key organic reactions such as the Michael addition and the Darzens reaction. researchgate.net In a study comparing betaine and another natural osmolyte, l-stachydrine, as PTCs, betaine showed significant catalytic activity. The reactions were tested in both liquid-liquid and solid-liquid systems, with the solid-liquid system generally providing higher yields. researchgate.net For instance, in the Michael addition of various donors to chalcone, betaine provided product yields ranging from 11% to 85%. researchgate.net The catalytic efficiency was found to be comparable to that of l-stachydrine. researchgate.net
The table below presents the yields of the Michael addition product (Va) using betaine as the phase-transfer catalyst under different activating conditions.
Table 1: Michael Addition Yields with Betaine as a Phase-Transfer Catalyst
| Activation Technique | Temperature (°C) | Time (min) | Yield of Va (%) |
|---|---|---|---|
| None | 63 | 10 | 19 |
| Conventional heating | 25 | 60 | 4 |
| Microwave exposure (40 W) | 25 | 60 | 31 |
Data sourced from a comparative study on phase-transfer catalysts. researchgate.net
The betaine cation has demonstrated a significant role in promoting esterification reactions, a fundamental process in organic synthesis. rsc.org The esterification of betaine hydrochloride with glycerol (B35011) has been studied in detail, revealing a mechanism that differs from classical pathways. rsc.org It was found that a non-dissociated hydrochloric acid molecule within the betaine hydrochloride cluster acts as a proton relay. This facilitates the formation of a stable six-membered ring transition state for both the nucleophilic addition and the water elimination steps, significantly enhancing the reaction rate. rsc.org This process allows for the production of glyceryl betaine esters in high yields (up to 90%) without the need for external catalysts or solvents. rsc.org
This inherent catalytic activity of the betaine structure is valuable for creating bio-based ionic building blocks for surfactants and ionic liquids. rsc.org Furthermore, betaine has been used in the esterification of biopolymers like cellulose (B213188). ncsu.edu In a process using p-toluenesulfonyl chloride for in-situ activation, betaine was successfully grafted onto cellulose in a DMAc/LiCl solvent system. The degree of substitution was controlled by reaction conditions, demonstrating a viable pathway to functionalized cellulose esters. ncsu.edu Patents also describe methods for synthesizing betaine esters through the direct esterification of glycine (B1666218) betaine with fatty alcohols, driven by an excess of the alcohol and an acid catalyst. google.com
Ionic Liquid Formulations and Poly(ionic liquid)s
Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low volatility, high thermal stability, and tunable solvency. mdpi.com The (Carboxymethyl)trimethylammonium nitrate moiety is a key component in the design of novel, often bio-based, ionic liquids and their polymeric counterparts.
The synthesis of ionic liquids based on the (Carboxymethyl)trimethylammonium cation (betaine) is a growing area of interest due to the bio-based origin of betaine. researchgate.net These ILs can be prepared through various synthetic routes. A common method involves the esterification of betaine followed by an anion metathesis reaction. researchgate.net For example, betaine-based ionic liquids with different anions have been synthesized to act as solubilizing and stabilizing agents. mdpi.com
Specifically, the formation of this compound, or betaine nitrate ([Hbet][NO₃]), has been noted during ion exchange processes in hydrometallurgical applications. mdpi.com In a system designed for rare earth element extraction using betainium bis(trifluoromethylsulfonyl)imide ([Hbet][Tf₂N]), an ion exchange mechanism was observed when the extraction was performed from a nitrate medium. This exchange resulted in the formation of the water-soluble betaine nitrate ionic liquid. mdpi.comnih.gov A variety of glycine betaine-based ILs with different anions have been synthesized and characterized, confirming that the properties can be tuned by the choice of the anion. rsc.org
The incorporation of the (Carboxymethyl)trimethylammonium cation significantly influences the thermodynamic and solubility properties of chemical systems. For example, the binary mixture of betainium bis(trifluoromethylsulfonyl)imide and water exhibits thermomorphic behavior with an upper critical solution temperature (UCST). researchgate.net This property is highly dependent on the composition of the system. The addition of zwitterionic betaine was found to decrease the cloud point temperature of the IL-water mixture, thereby altering the mutual solubility. mdpi.com
The solubility of betainium-based ILs in aqueous phases is a key factor in applications like liquid-liquid extraction. tamu.edu Studies on the extraction of rare earth metals like neodymium have shown that the extraction mechanism and efficiency are dependent on the anion present in the aqueous media (e.g., nitrate, chloride). mdpi.comnih.gov The formation of betaine nitrate influences the partitioning of metal ions between the aqueous and ionic liquid phases. Furthermore, the physical properties of betaine-based deep eutectic solvents, such as density and viscosity, have been shown to vary predictably with temperature and composition, highlighting the tunability of these systems. mdpi.com
Poly(ionic liquid)s (PILs) are polymers where each monomer repeating unit contains an ionic liquid species. These materials combine the properties of polymers with the unique characteristics of ionic liquids. researchgate.net Polymers containing the (Carboxymethyl)trimethylammonium moiety are known as polybetaines. mdpi.com
The synthesis of polybetaines can be achieved through the polymerization of betaine-containing monomers or by the chemical modification of pre-existing polymers. researchgate.netgoogle.com For instance, block copolymers containing polybetaine segments have been synthesized and their self-assembly in aqueous solutions studied. kyoto-u.ac.jp The resulting polymers often exhibit stimuli-responsive behavior, particularly sensitivity to changes in temperature and ionic strength of the surrounding medium. mdpi.com
While much of the research has focused on polybetaines with halide or other anions, the principles apply to those with nitrate counter-ions. The functional performance of a PIL is determined by the combination of the polymer backbone, the cation, and the anion. By choosing (Carboxymethyl)trimethylammonium as the cationic part of the monomer and nitrate as the anion, one could create a poly(ionic liquid) with specific properties. The performance characteristics, such as solubility, thermal stability, and ion-conductivity, would be directly influenced by the zwitterionic nature of the betaine group and the properties of the nitrate anion. researchgate.netresearchgate.net These polymers have potential applications as drag-reducing agents, catalysts, drug delivery systems, and materials for enhanced oil recovery. researchgate.net
This compound-Based Electrolytes in Electrochemical Devices
The functional groups of this compound are central to the formulation of novel electrolytes for electrochemical devices such as batteries and supercapacitors. Solid polymer electrolytes (SPEs) are a key area of this research, sought after for their potential to replace flammable liquid electrolytes, thereby improving device safety and design flexibility.
Biopolymers like Carboxymethyl cellulose (CMC) serve as an effective host matrix for salts that provide mobile ions. When doped with salts such as Ammonium Nitrate (AN), the resulting CMC-AN films exhibit significant ionic conductivity. Research into this system has shown that the conductivity is highly dependent on the salt concentration. In one study, pure CMC films showed a low ionic conductivity of (1.86 ± 0.03) x10⁻⁸ Scm⁻¹, whereas films containing 45 wt.% Ammonium Nitrate achieved a much higher conductivity of (7.71 ± 0.04) x10⁻³ Scm⁻¹ at ambient temperature. researchgate.netumt.edu.my This enhancement is attributed to the increase in amorphous regions within the polymer structure upon salt addition, which facilitates ion transport. researchgate.net The interactions between the polymer, salt, and any added plasticizers are crucial for optimizing these properties. umt.edu.my
The trimethylammonium cation component is also a cornerstone of many ionic liquids (ILs) investigated for battery applications. mdpi.com Ionic liquids are valued for their negligible vapor pressure, intrinsic conductivity, and high thermal and electrochemical stability. mdpi.comnih.gov Ammonium-based ILs, in particular, offer high electrochemical stability, often superior to more common imidazolium-based ILs. mdpi.com Electrolytes combining lithium salts with pyrrolidinium-based ILs, which share structural similarities with ammonium cations, have shown wide potential windows (up to 5.5 V) and high thermal stability (up to 300 °C), making them suitable for high-safety lithium-ion batteries. nih.gov The combination of a polymer backbone with carboxylate groups and a mobile ionic species comprising trimethylammonium and nitrate ions thus represents a promising strategy for creating safer, high-performance solid-state electrochemical devices.
Table 1: Ionic Conductivity of Carboxymethyl Cellulose-Based Solid Polymer Electrolytes
| Electrolyte Composition | Plasticizer | Highest Ionic Conductivity (S cm⁻¹) | Reference |
| Carboxymethyl cellulose (CMC) + Ammonium Nitrate (NH₄NO₃) | None | 7.71 x 10⁻³ | researchgate.netumt.edu.my |
| CMC + NH₄NO₃ | Ethylene Glycol (EG) | 3.80 x 10⁻² | umt.edu.my |
Adsorptive Materials for Chemical Species Removal
The unique chemical structure of materials functionalized with carboxymethyl and trimethylammonium groups makes them highly effective for removing various pollutants from aqueous solutions. These materials can be designed to target specific types of chemical species, including anions and heavy metal cations.
Sorption Characteristics for Anionic Species (e.g., Nitrate, Phosphate)
The positively charged trimethylammonium group is key to the adsorption of anionic species through electrostatic interactions and anion exchange mechanisms. nih.gov Materials possessing these quaternary ammonium moieties can effectively sequester negatively charged ions like nitrate and phosphate (B84403) from water. Chitosan (B1678972), when modified to include such functional groups, becomes a potent adsorbent for anions. nih.gov
The adsorption process can also be influenced by the presence of other ions in the solution. For instance, studies on the adsorption of Carboxymethyl cellulose (CMC) have shown anion-specific effects. The presence of chaotropic anions like nitrate can increase the adsorption of CMC onto cellulose surfaces. chemrxiv.org This is because chaotropic ions tend to distribute near the cellulose surface, altering the ordering of water molecules and leading to a greater entropy gain when released, which in turn promotes polymer adsorption. chemrxiv.org This highlights the complex interplay of ionic species in solution and their impact on the sorption characteristics of functionalized polymers.
Adsorption of Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) by Derived Matrices
The carboxyl groups (-COOH) and hydroxyl (-OH) groups present on biopolymer backbones are crucial for the adsorption of heavy metal cations like lead (Pb²⁺) and mercury (Hg²⁺). researchgate.netnih.gov These groups can deprotonate to form negatively charged carboxylate (-COO⁻) and alkoxide (-O⁻) sites, which attract and bind positively charged metal ions through electrostatic attraction, ion exchange, and surface complexation. nih.gov
Development of Biopolymer-Based Adsorbents and Their Efficacy
There is a growing interest in developing adsorbents from natural, biodegradable, and biocompatible biopolymers like cellulose and chitosan. researchgate.netresearchgate.net These materials are abundant, cost-effective, and can be chemically modified to enhance their adsorption capabilities. researchgate.net
The synthesis of these adsorbents often involves combining biopolymers to create composite materials with improved properties. For example, chitosan-cellulose composite beads have been developed that leverage the mechanical strength of cellulose and the excellent adsorption capacity of chitosan. researchgate.netmarquette.edu Such composites have shown high efficacy in removing heavy metal ions, with reported adsorption capacities of 99.8 mg/g for Ni(II) and 99.10 mg/g for Cr(III). researchgate.net
Modification strategies include grafting functional groups onto the biopolymer backbone. Carboxymethylcellulose-grafted poly(acrylic acid) hydrogels have been synthesized and used as adsorbents for Cr⁶⁺, achieving a maximum adsorption capacity of 45.28 mg/g. researchgate.net The efficacy of these biopolymer-based adsorbents is often dependent on factors such as pH, initial pollutant concentration, and temperature. nih.govresearchgate.net The data below illustrates the performance of various modified biopolymers in removing heavy metals.
Table 2: Efficacy of Biopolymer-Based Adsorbents for Heavy Metal Removal
| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Carboxymethylcellulose-g-Poly(acrylic acid) | Cr⁶⁺ | 45.28 | 1 | researchgate.net |
| Chemically Modified Strychnos potatorum Seeds | Pb²⁺ | 166.67 | 5.0 | mdpi.com |
| Carboxymethyl-Modified Cellulose Fibers | Pb²⁺ | 63.4 | 1-7 | nih.gov |
| Chitosan-Cellulose Beads | Ni(II) | 99.8 | N/A | researchgate.net |
| Chitosan-Cellulose Beads | Cr(III) | 99.10 | N/A | researchgate.net |
Role in Polymer and Biopolymer Functionalization
The chemical modification of natural polymers like cellulose and chitosan is a critical step in creating advanced materials with specific functionalities. Introducing carboxymethyl and trimethylammonium groups can dramatically alter the properties of these biopolymers, such as their solubility and affinity for other molecules. mdpi.comnih.gov
Chemical Modification of Cellulose and Chitosan Derivatives
Cellulose and chitosan are rich in reactive hydroxyl (–OH) and amino (–NH₂) groups, making them amenable to chemical modification. mdpi.comnih.gov
Carboxymethylation is a common etherification process used to introduce carboxymethyl (–CH₂COOH) groups onto the polymer backbone, typically at the hydroxyl sites. nih.gov This reaction is usually carried out by treating the biopolymer with a reagent like monochloroacetic acid or its sodium salt in the presence of a strong base (e.g., NaOH). nih.govcellulosechemtechnol.ro The introduction of these anionic carboxymethyl groups enhances the water solubility and chelating ability of the polymers, making derivatives like Carboxymethyl cellulose (CMC) and Carboxymethyl chitosan (CMCS) valuable in various applications. nih.gov The degree of substitution (DS)—the average number of carboxymethyl groups per monomer unit—is a critical parameter that influences the final properties of the material. nih.gov
Quaternization is the process used to introduce quaternary ammonium groups, such as trimethylammonium, onto the polymer chain. For chitosan, this modification typically targets the primary amino groups. mdpi.com A common method involves reacting chitosan with an excess of methyl iodide (MeI) in the presence of a base. mdpi.com This reaction converts the amino groups into permanently positively charged trimethylammonium moieties, resulting in N,N,N-trimethyl chitosan (TMC). This modification significantly improves the solubility of chitosan over a wide pH range and imparts a permanent positive charge, which is essential for interacting with negatively charged molecules and surfaces. mdpi.com
These functionalization strategies allow for the precise tuning of biopolymer properties, enabling their use in the advanced applications discussed previously. nih.govdntb.gov.ua
Hydrogel Synthesis and Controlled Release Applications
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water. frontiersin.orgnih.gov Their tissue-like water content and porous structure make them ideal candidates for biomedical applications, especially for the controlled release of therapeutic agents. nih.govnih.gov Zwitterionic hydrogels, particularly those synthesized from carboxybetaine derivatives, have garnered substantial interest due to their superior biocompatibility and "non-fouling" properties, which prevent the unwanted adhesion of proteins and cells. nih.govmdpi.com
The synthesis of these hydrogels typically involves the polymerization of a carboxybetaine monomer, such as carboxybetaine acrylamide (B121943) (CBAA) or carboxybetaine methacrylate (B99206) (CBMA), with a cross-linking agent. nih.govrsc.org The resulting polycarboxybetaine (PCB) hydrogels exhibit remarkable properties, including super-hydrophilicity, low toxicity, and the ability to be functionalized for specific applications. oaepublish.comnih.gov For instance, the carboxyl group in the carboxybetaine structure can be used to attach biomolecules, such as antibodies, for targeted cell capture and release. mdpi.com
The release of encapsulated drugs or biologics from PCB hydrogels can be meticulously controlled through several mechanisms:
Diffusion: The porous network of the hydrogel allows small drug molecules to diffuse out at a controlled rate, which can be tuned by altering the cross-linking density. nih.gov
Swelling: Changes in external conditions like pH or ionic strength can cause the hydrogel to swell or shrink, modulating the mesh size of the polymer network and thereby controlling the release of the entrapped agent. nih.govresearchgate.net
Degradation: By incorporating cleavable cross-linkers, such as those containing disulfide bonds, the hydrogel can be designed to degrade under specific physiological conditions (e.g., in a reducing environment). nih.govfrontiersin.org This allows for the release of larger therapeutic molecules, like proteins, in a targeted manner. nih.gov For example, a disulfide-containing PCB hydrogel can be dissolved by the natural amino acid cysteine to release captured cells. mdpi.com
Research has demonstrated the effectiveness of PCB hydrogels in various controlled release scenarios. Studies have shown that PCB hydrogels can maintain the bioactivity of encapsulated proteins and extend their circulation time in vivo. nih.gov The ability to create these hydrogels in situ under mild, cytocompatible conditions further enhances their utility for tissue engineering and drug delivery. frontiersin.orgrsc.org
Table 1: Research Findings on Carboxybetaine-Based Hydrogels for Controlled Release
| Hydrogel System | Key Components | Primary Finding | Application | Reference |
|---|---|---|---|---|
| Disulfide Cross-Linked PCB Hydrogel | Carboxybetaine acrylamide (CBAA) monomer, Carboxybetaine disulfide (CBX-SS) cross-linker | The hydrogel degrades in a reducing environment, allowing for the controlled release of encapsulated proteins. | Degradable drug delivery carriers and nanocages. | nih.gov |
| Anti-EpCAM Conjugated pCB Hydrogel | Poly(carboxybetaine methacrylate) (pCB), Disulfide cross-linker, Anti-EpCAM antibody | Successfully captured circulating tumor cells (CTCs) from blood with an efficiency of up to 45% and released them via hydrogel dissolution with cysteine. | Capture and non-destructive release of rare cells for diagnostics. | mdpi.com |
| In Situ Forming pCB Hydrogel | Carboxybetaine methacrylate (CBMA) monomer, Disulfide-containing cross-linker | The hydrogel precursor solution can be injected and forms a gel in situ, showing minimal inflammation and suitability for cell encapsulation. | Injectable tissue scaffolds and cell delivery. | rsc.org |
| Gelatin-γ-PGA Hydrogel | Gelatin, γ-polyglutamic acid (γ-PGA), EDC cross-linker | Demonstrated pH-responsive swelling and sustained, controlled release of epigallocatechin gallate (EGCG) under simulated gastrointestinal conditions. | Oral delivery of sensitive bioactive compounds. | mdpi.com |
Hybrid Material Formation and Stabilization (e.g., Silver Nanoparticles)
Hybrid materials, which combine organic polymers with inorganic components, are designed to create composites with enhanced or novel properties. Polybetaines, including polycarboxybetaines, are effective components in the synthesis of such materials due to the ability of the zwitterionic groups to interact with and stabilize inorganic phases. nih.gov
The formation of hybrid materials with polycarboxybetaines has been explored in biomimetic mineralization. nih.gov For instance, in the precipitation of calcium phosphates, the presence of PCB can influence the type of mineral phase that forms. Research has shown that PCB promotes the formation of amorphous calcium phosphate with unique, oriented nanostructures, creating a hybrid material with potential for enamel remineralization. nih.gov Similarly, PCB hydrogels have been combined with hydroxyapatite (B223615) nanoparticles to create scaffolds that enhance the mineralization process in bone tissue engineering. rsc.org
In the realm of nanotechnology, stabilizing nanoparticles to prevent their aggregation is crucial for their application. While polymers are commonly used as stabilizing and capping agents in the synthesis of silver nanoparticles (AgNPs), zwitterionic polymers offer distinct advantages. chalcogen.ronih.gov The strong hydration layer that forms around the zwitterionic carboxybetaine groups creates a physical and energetic barrier that resists nonspecific adsorption and helps keep nanoparticles dispersed. nih.gov
Although direct studies detailing the use of this compound for silver nanoparticle stabilization are not prevalent, the principle is demonstrated by related compounds. Betaines found in natural extracts, such as from beet (Beta vulgaris), have been used in the green synthesis of silver nanoparticles, where they contribute to the reduction of silver ions and the stabilization of the resulting particles. mdpi.com The synthesis of AgNPs often involves a chemical reduction of a silver salt, like silver nitrate, in the presence of a stabilizing agent that prevents agglomeration. chalcogen.ronih.gov The zwitterionic functionality of a carboxybetaine polymer would serve this stabilizing role effectively, preventing the nanoparticles from coalescing and ensuring their stability in suspension.
Table 2: Examples of Carboxybetaine-Based Hybrid Materials
| Hybrid Material System | Organic Component | Inorganic Component | Key Finding / Application | Reference |
|---|---|---|---|---|
| Biomimetic Calcium Phosphate | Polycarboxybetaine (PCB) | Calcium Phosphate | PCB influences the precipitation process, leading to the formation of amorphous calcium phosphate (ACP). The resulting PCB/ACP hybrid shows promise for enamel remineralization. | nih.gov |
| Bone Tissue Scaffold | Poly(carboxybetaine) (pCB) hydrogel | Hydroxyapatite (HAp) nanoparticles | The hybrid hydrogel demonstrated enhanced mineralization for bone tissue formation in both in vitro and in vivo studies. | rsc.org |
| Stabilized Silver Nanoparticles | Betaines from Beta vulgaris extract | Silver Nanoparticles (AgNPs) | The plant extract, containing betaines, served as a reducing and capping agent for the biosynthesis of stable silver nanoparticles from silver nitrate. | mdpi.com |
Environmental and Atmospheric Research Implications
Formation of Secondary Aerosols in Atmospheric Chemistry
Secondary aerosols are formed in the atmosphere through the transformation of gaseous precursors into particulate matter. Aliphatic amines are recognized as important precursors in the formation of these aerosols. copernicus.org The process often involves the reaction of the amine with acidic species present in the atmosphere to form salts, which can then partition to the aerosol phase.
The formation of secondary aerosols from amines is initiated by their reaction with various atmospheric oxidants. The primary oxidants in the troposphere are the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). copernicus.org
Hydroxyl Radical (OH): During the daytime, the hydroxyl radical is a key oxidant. The reaction of OH with amines can lead to the formation of a variety of products that can contribute to secondary organic aerosol (SOA) mass. For tertiary amines like trimethylamine (B31210), photooxidation in the presence of NOx has been shown to form aerosol, with a significant portion of the aerosol mass consisting of aminium nitrate salts. copernicus.org
Ozone (O3): Ozone can also react with amines, particularly tertiary amines, to form non-salt organic aerosol. copernicus.org However, the significance of this pathway can vary depending on the specific amine and atmospheric conditions.
Nitric Acid (HNO3): A crucial reaction for the formation of particulate matter from amines is the acid-base reaction with nitric acid to form alkylammonium nitrate salts. copernicus.org This reaction is a significant pathway for the gas-to-particle conversion of amines. The formation of these nitrate salts is favored under conditions of high relative humidity and low temperature. copernicus.org
The following table summarizes the types of reactions that related amines undergo with atmospheric oxidants, which could be analogous to the potential reactions of (Carboxymethyl)trimethylammonium, the parent compound of the nitrate salt.
| Amine | Oxidant | Key Findings |
| Trimethylamine | OH, NOx | Forms aminium nitrate salts and non-salt organic aerosol. copernicus.org |
| Trimethylamine | Nitrate Radical | Reaction can be a significant contributor to secondary organic aerosol formation, especially at night. nih.gov |
| Triethylamine | OH, NOx | Forms aminium nitrate salts and non-salt organic aerosol. copernicus.org |
| Diethylamine | Nitric Acid | Forms diethylammonium (B1227033) nitrate, which is stable enough to exist in the atmosphere. copernicus.org |
The formation of alkylammonium nitrate salts from the gas-phase reaction of an amine with nitric acid is a reversible process. The equilibrium between the gaseous reactants and the particulate salt is described by an equilibrium constant (K_p).
Amine (g) + HNO3 (g) ⇌ Alkylammonium Nitrate (s, aq)
A lower value for the dissociation equilibrium constant indicates a more stable salt that is more likely to be found in the particulate phase. While no specific data exists for (Carboxymethyl)trimethylammonium nitrate, studies on other amines provide some context. For instance, the dissociation equilibrium constant for diethylammonium nitrate has been found to be small enough to allow for its formation in the atmosphere. copernicus.org Furthermore, experimental studies have indicated that the dissociation equilibrium constant for triethylammonium (B8662869) nitrate is of a similar magnitude to that of ammonium (B1175870) nitrate, a major component of atmospheric particulate matter. copernicus.orgresearchgate.net
The stability and formation of these salts are influenced by temperature and relative humidity. copernicus.orgresearchgate.net Lower temperatures and higher relative humidity favor the formation of the particulate salt.
The table below presents a conceptual comparison of equilibrium considerations for different alkylammonium nitrates, highlighting the lack of specific data for the target compound.
| Alkylammonium Nitrate | Dissociation Equilibrium Constant (Conceptual) | Atmospheric Significance |
| Diethylammonium Nitrate | Sufficiently small for atmospheric formation. copernicus.org | Contributes to secondary aerosol mass. |
| Triethylammonium Nitrate | Similar order of magnitude as ammonium nitrate. copernicus.org | Contributes to secondary aerosol mass. |
| This compound | Data not available | Unknown |
Q & A
Basic Research Questions
Q. What are the primary characterization techniques to confirm the synthesis of (carboxymethyl)trimethylammonium nitrate and its modified derivatives?
- Methodological Answer: Successful synthesis and surface modification can be validated using elemental analysis (e.g., C: 46.84%, H: 7.27%, N: 3.86% for CH-T-META-modified materials) and SEM imaging to observe heterogeneous pore structures indicative of adsorption capabilities . Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are also recommended to confirm functional group integration and crystallinity changes.
Q. How can researchers synthesize this compound derivatives in laboratory settings?
- Methodological Answer: Derivatives like quaternary ammonium-based cationic polymers are synthesized via ion exchange reactions . For example, dodecyl trimethylammonium nitrate (C12TANO3) is prepared by replacing bromide in C12TAB with nitrate using Amberlite® IRN78 hydroxide . Reaction conditions (e.g., pH, temperature) must be optimized to ensure complete ion substitution.
Advanced Research Questions
Q. How do experimental parameters (e.g., cationic polymer percentage, stirring speed) influence the adsorption efficiency of anions like nitrate and phosphate?
- Methodological Answer:
- Cationic Polymer Percentage: At 75% polymer concentration, adsorption efficiency peaks (99.67% for nitrate/phosphate) due to enhanced electrostatic interactions. However, excessive polymer (>75%) may block adsorbent pores, reducing reactivity .
- Stirring Speed: Optimal nitrate adsorption occurs at 70 rpm, while phosphate adsorption is less stable under high agitation. Faster stirring improves ion diffusion but may disrupt weaker electrostatic bonds for phosphate .
- Data Table:
| Parameter | Optimal Value | Phosphate Adsorption (%) | Nitrate Adsorption (%) |
|---|---|---|---|
| Cationic Polymer (%) | 75 | 67.43 | 86.42 |
| Stirring Speed (rpm) | 70 | 65.12 | 99.67 |
Q. How can researchers reconcile contradictions in adsorption efficiency data when varying polymer concentrations?
- Methodological Answer: Contradictions arise from competing mechanisms:
- Electrostatic Enhancement: Higher polymer concentrations increase cationic charge density, improving anion adsorption .
- Pore Blockage: Overloading polymers (e.g., >75%) reduces surface area and accessibility, as observed in Cho et al. (2011) with granular activated carbon .
- Resolution: Conduct BET surface area analysis to quantify pore blockage and pair with zeta potential measurements to correlate charge density with adsorption capacity.
Q. What mechanistic insights explain the selective adsorption of nitrate over phosphate using (carboxymethyl)trimethylammonium-modified materials?
- Methodological Answer: Nitrate’s smaller ionic radius and higher charge density enable stronger electrostatic interactions with cationic quaternary ammonium groups. Phosphate’s larger size and potential for hydrogen bonding with water reduce adsorption stability under agitation . Density Functional Theory (DFT) simulations can model anion-polymer interactions to validate selectivity.
Q. How does the structural modification of this compound affect its stability in aqueous systems?
- Methodological Answer: The compound’s quaternary ammonium group provides hydrolytic stability, while the carboxymethyl moiety enhances solubility. Stability in acidic/basic conditions can be tested via accelerated aging studies (e.g., 48 hrs at pH 3–11) followed by ion chromatography to detect nitrate leaching .
Q. What analytical techniques are critical for validating environmental applications (e.g., wastewater treatment) of this compound?
- Methodological Answer:
- Ion Chromatography: Quantifies residual nitrate/phosphate concentrations post-adsorption .
- X-ray Photoelectron Spectroscopy (XPS): Confirms anion binding mechanisms (e.g., N 1s peaks for nitrate adsorption) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability of modified adsorbents for reuse .
Cross-Disciplinary and Comparative Studies
Q. How does this compound compare to similar quaternary ammonium salts (e.g., C12TANO3) in surfactant-assisted synthesis?
- Methodological Answer: Unlike longer-chain analogs (e.g., C12TANO3), this compound’s shorter chain and carboxymethyl group improve water solubility and reduce micelle formation, making it suitable for porous material synthesis (e.g., cerium oxide) . Compare via dynamic light scattering (DLS) to assess aggregation behavior.
Q. Can this compound be integrated into non-coordinating buffer systems for aqueous chemical reactions?
- Methodological Answer: The trimethylammonium group’s low nucleophilicity and resistance to hydrogen bonding (unlike dimethyl analogs) make it viable for buffering pH 3–7. Validate using potentiometric titration and monitor reaction outcomes (e.g., yield, byproducts) in coordination-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
